Morpholine vs. Piperidine at the Quinoxaline 3-Position: PI3Kα Inhibitory Potency Differential
In the morpholino–quinoxaline chemical series, the identity of the cyclic amine at the quinoxaline 2-position (analogous to the 3-position in 893725-53-6) exerts a decisive influence on PI3Kα inhibitory potency. The morpholine-bearing compound 1a exhibited a PI3Kα IC50 of 0.44 μM, whereas its piperidine-substituted analog 3 showed a markedly reduced IC50 of 21.63 μM—a 49-fold loss in potency [1]. This head-to-head comparison within the same study and assay platform establishes that the morpholine oxygen contributes critically to target binding, likely through hydrogen bond acceptor interactions mapped in the pharmacophore model [1]. The closest commercial analog to 893725-53-6—2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid (CAS 893725-60-5)—differs only by replacement of morpholine with piperidine and, based on this class-level SAR, would be predicted to exhibit substantially weaker engagement with PI3K-family targets [2].
| Evidence Dimension | PI3Kα enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct PI3Kα IC50 data available for 893725-53-6; structurally related morpholino–quinoxaline 1a: IC50 = 0.44 μM |
| Comparator Or Baseline | Piperidine analog 3 (direct comparator within same scaffold class): IC50 = 21.63 μM; LY294002 positive control: IC50 ≈ 0.5 μM |
| Quantified Difference | ~49-fold superiority of morpholine over piperidine at the quinoxaline 2-position in this scaffold class |
| Conditions | Competitive fluorescence polarization kinase activity assay; PI3Kα enzyme; Med. Chem. Commun. 2012, 3, 659–662 |
Why This Matters
For researchers selecting a quinoxaline-based probe or lead scaffold for PI3K-pathway studies, the morpholine-containing variant (893725-53-6 or its derivatives) offers a >40-fold predicted potency advantage over the piperidine analog (CAS 893725-60-5), making the latter a poor substitute without explicit revalidation.
- [1] Wu, P.; Su, Y.; Liu, X.; et al. Discovery of novel morpholino–quinoxalines as PI3Kα inhibitors by pharmacophore-based screening. Med. Chem. Commun. 2012, 3, 659–662. DOI: 10.1039/c2md00255h. Table 1: PI3Kα IC50 values for 1a (0.44 μM), 2 (>50 μM), 3 (21.63 μM). View Source
- [2] American Elements. 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid (CAS 893725-60-5). https://www.americanelements.com/cas/893725-60-5 (accessed 2026-05-01). (Confirms structural identity of the piperidine analog.) View Source
